molecular formula C22H24N2O6S B2986620 (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 895444-60-7

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2986620
CAS RN: 895444-60-7
M. Wt: 444.5
InChI Key: YNSAKVYNEXJIIU-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O6S and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Novel Compounds : Research has shown the synthesis of various novel compounds derived from similar chemical structures. These include compounds like benzodifuranyl, triazines, and thiazolopyrimidines, which have demonstrated analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Characterisation and Antimicrobial Evaluation : Another study focused on the synthesis, characterisation, docking studies, and anti-microbial evaluation of certain compounds, highlighting the antimicrobial potential of these chemicals (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Pharmaceutical Research

  • Antidepressant Properties : A study on 3-ethoxyquinoxalin-2-carboxamides, which are structurally similar, revealed their potential as antidepressants. These compounds were found to have significant activity against 5-HT3 receptors, a target for antidepressant drugs (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Chemical Synthesis and Analysis

  • New Synthetic Pathways : Research has been conducted on novel synthetic pathways for related compounds, providing insights into more efficient and varied synthesis methods for similar chemical structures (Gabriele et al., 2006).

  • Chemical Derivatives and Activities : Various studies have focused on synthesizing derivatives of similar compounds and analyzing their chemical properties and activities. This includes the exploration of antimicrobial, antifungal, and antibacterial activities (Alhameed et al., 2019).

Environmental and Industrial Applications

  • Removal of Industrial Wastes : A novel application includes the use of related compounds as nanoadsorbents for the removal of heavy metals like Cd2+ and Zn2+ from industrial wastes, demonstrating the environmental applications of these chemicals (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzothiazole derivatives have been shown to have cytotoxic and antibacterial activities , so it’s possible that this compound could have similar properties.

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-4-28-10-9-24-14-11-17(26-2)18(27-3)12-20(14)31-22(24)23-21(25)19-13-29-15-7-5-6-8-16(15)30-19/h5-8,11-12,19H,4,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSAKVYNEXJIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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